molecular formula C10H14N2O2 B3019294 Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde CAS No. 1932598-18-9

Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde

Cat. No.: B3019294
CAS No.: 1932598-18-9
M. Wt: 194.234
InChI Key: KMLMEDCAUOPOGL-DTWKUNHWSA-N
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Description

Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
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Biological Activity

Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde (CAS Number: 1932598-18-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2C_{10}H_{14}N_{2}O_{2}, with a molecular weight of 194.234 g/mol. The compound features an oxane ring substituted with a methyl-imidazole group and an aldehyde functional group, which may contribute to its biological properties .

The biological activity of this compound is hypothesized to involve interaction with various biological targets, including enzymes and receptors. The imidazole moiety is known for its ability to interact with biological systems, potentially influencing signal transduction pathways and enzyme activity .

Anticancer Potential

The potential anticancer activity of this compound has been explored through its structural analogs. Compounds with imidazole groups have been reported to inhibit tumor growth by interfering with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . The specific effects of this compound on cancer cell lines remain an area for further investigation.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions followed by functionalization steps. Various methods have been employed to optimize yields and purity .

Synthesis Step Description
Formation of Oxane RingCyclization involving diols or epoxides under acidic or basic conditions.
Introduction of Imidazole GroupNucleophilic substitution reactions to introduce the imidazole derivative.
Aldehyde FunctionalizationConversion of intermediates to yield the final product.

Pharmacological Studies

Pharmacological characterization studies are essential in determining the efficacy and safety profile of this compound. Preliminary assessments suggest that it may exhibit favorable pharmacokinetic properties; however, detailed studies are required to confirm these findings .

Properties

IUPAC Name

(2R,3R)-2-(1-methylimidazol-2-yl)oxane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-5-4-11-10(12)9-8(7-13)3-2-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLMEDCAUOPOGL-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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